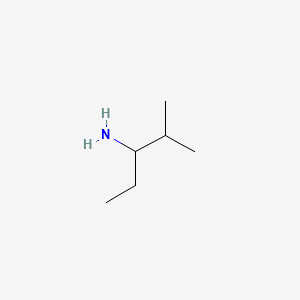

2-Methylpentan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-6(7)5(2)3/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNQKCFJPQEXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597559 | |

| Record name | 2-Methylpentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54287-41-1 | |

| Record name | 2-Methylpentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpentan-3-amine: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentan-3-amine, a chiral aliphatic amine, is a valuable building block in organic synthesis and medicinal chemistry. Its structural features, including a secondary amine group and a branched alkyl chain, make it a key intermediate in the preparation of more complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, experimental considerations, and potential applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use and theoretical calculations.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methyl-3-pentanamine, 3-Amino-2-methylpentane | [1][2] |

| CAS Number | 54287-41-1 | [1][2] |

| Molecular Formula | C6H15N | [1][2][3][4] |

| Molecular Weight | 101.19 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 101.120449483 Da | [1][3] |

| Topological Polar Surface Area | 26 Ų | [1][3] |

| XLogP3-AA (Lipophilicity) | 1.6 | [1][3] |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of a related compound, 2-methylpentane (B89812), shows five distinct signals with an integration ratio of 6:3:2:2:1, which can be a useful reference.[5] For this compound, the presence of the amine group will further influence the chemical shifts of neighboring protons.

-

¹³C NMR : A 13C NMR spectrum is available for this compound.[1] Carbons adjacent to the amine nitrogen are expected to be deshielded and appear further downfield compared to a similar alkane.[6]

-

-

Infrared (IR) Spectroscopy : As a primary amine, this compound is expected to exhibit a characteristic pair of N-H stretching absorption bands in the range of 3300 to 3500 cm⁻¹.[6] These bands are typically sharper and less intense than the hydroxyl (O-H) bands of alcohols.[6]

-

Mass Spectrometry : Alkylamines like this compound undergo a characteristic alpha-cleavage in mass spectrometry.[6] This involves the breaking of the C-C bond nearest to the nitrogen atom, resulting in a resonance-stabilized, nitrogen-containing cation.[6] For a similar compound, 2-methylpentane, the base peak is typically at m/z = 43, corresponding to a stable propyl cation.[5]

Experimental Protocols

General Synthesis: A common route for the synthesis of such amines is through reductive amination of a corresponding ketone (in this case, 2-methyl-3-pentanone) with ammonia (B1221849) or an ammonia source.

General Purification: Purification is typically achieved through distillation. Due to its basic nature, it can also be converted to its hydrochloride salt for purification by recrystallization, followed by liberation of the free amine with a base.

General Analysis: Purity and identity can be confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS), NMR spectroscopy, and IR spectroscopy.

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its primary amine functionality allows for a wide range of chemical transformations, including N-alkylation, acylation, and formation of imines.

In the context of drug development, derivatives of this compound are investigated for their potential biological activities. For instance, it is a structural motif found in intermediates for the synthesis of pharmacologically active compounds like tapentadol.[7] The bulky 2-methylpentan-3-yl group can be strategically incorporated into molecules to influence their steric and electronic properties, which can be crucial for ligand-receptor interactions.[7] Research on related compounds also includes their use in coordination chemistry as potential ligands for transition metal catalysts.[7]

Visualizations

The following diagrams illustrate key concepts related to the characterization and properties of this compound.

References

- 1. This compound | C6H15N | CID 19031167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl-3-pentanamine [webbook.nist.gov]

- 3. (3S)-2-methylpentan-3-amine | C6H15N | CID 642318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-3-methylpentane [chemicalbook.com]

- 5. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 54287-41-1 | Benchchem [benchchem.com]

IUPAC name and synonyms for 2-Methylpentan-3-amine

An In-depth Technical Guide to 2-Methylpentan-3-amine

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research. The standard IUPAC name for this compound is this compound.[1][2] The molecule exists as a chiral compound, with stereoisomers such as (3S)-2-methylpentan-3-amine and (3R)-2-methylpentan-3-amine.[3][4]

A variety of synonyms and registry numbers are used to identify this compound across different chemical databases and suppliers. These include:

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C6H15N | PubChem[1][3] |

| Molecular Weight | 101.19 g/mol | PubChem[1][3] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C6H15N/c1-4-6(7)5(2)3/h5-6H,4,7H2,1-3H3 | PubChem[1] |

| InChIKey | JYNQKCFJPQEXSL-UHFFFAOYSA-N | PubChem[1][2] |

| SMILES | CCC(C(C)C)N | PubChem[1] |

| CAS Registry Number | 54287-41-1 | NIST Chemistry WebBook[2] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Complexity | 41.4 | PubChem[1] |

Experimental Protocols: Synthesis

The synthesis of chiral amines such as this compound is a significant area of research due to their importance as building blocks in pharmaceuticals and agrochemicals.[5] One common method for the preparation of primary amines is the Gabriel synthesis.

Gabriel Synthesis of this compound

The Gabriel synthesis provides a reliable method for forming primary amines and avoids the overalkylation often seen with direct alkylation of ammonia. The process involves three main steps:[6]

-

Deprotonation of Phthalimide (B116566): Phthalimide is deprotonated by a base, typically potassium hydroxide, to form the potassium salt of phthalimide. This salt is a potent nucleophile.

-

SN2 Reaction: The phthalimide anion undergoes a nucleophilic substitution reaction with a suitable alkyl halide. For the synthesis of this compound, the corresponding alkyl halide would be 3-bromo-2-methylpentane.

-

Hydrolysis or Hydrazinolysis: The resulting N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic hydrolysis or, more commonly, by reaction with hydrazine (B178648) (the Ing-Manske procedure).

A visual representation of this synthetic workflow is provided below.

Structural Relationships

The core structure of this compound gives rise to several related isomers and compounds that are important to distinguish. The following diagram illustrates the relationships between the parent amine, its stereoisomers, and a positional isomer.

References

- 1. This compound | C6H15N | CID 19031167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl-3-pentanamine [webbook.nist.gov]

- 3. (3S)-2-methylpentan-3-amine | C6H15N | CID 642318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 54287-41-1 | Benchchem [benchchem.com]

- 6. homework.study.com [homework.study.com]

A Technical Guide to the Molecular Structure and Stereoisomerism of 2-Methylpentan-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular structure, physicochemical properties, and stereoisomeric complexity of 2-Methylpentan-3-amine (C₆H₁₅N). It is intended to serve as a foundational resource for professionals in chemical research and pharmaceutical development.

Molecular Structure and Identification

This compound is a primary aliphatic amine. Its structure consists of a five-carbon pentane (B18724) chain with a methyl group substitution at the second carbon (C2) and an amine functional group at the third carbon (C3).

-

IUPAC Name : this compound[1]

-

Molecular Formula : C₆H₁₅N[1]

-

Canonical SMILES : CCC(C(C)C)N[1]

-

InChIKey : JYNQKCFJPQEXSL-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 101.19 g/mol | PubChem[1][2] |

| XLogP3 | 1.6 | PubChem[1][2] |

| Topological Polar Surface Area | 26 Ų | PubChem[1][2] |

| Complexity | 41.4 | PubChem[1][2] |

| Monoisotopic Mass | 101.120449483 Da | PubChem[1][2] |

Stereoisomerism and Chirality

A critical feature of this compound for drug development and chemical synthesis is its chirality. A chiral center is a carbon atom bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers[3][4].

This compound possesses two chiral centers :

-

Carbon-2 (C2) : This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃, as part of the C3-C4-C5 chain), and the aminopentyl group fragment starting at C3.

-

Carbon-3 (C3) : This carbon is bonded to a hydrogen atom, an amine group (-NH₂), an isopropyl group (-CH(CH₃)₂ from the C2-C1 end), and an ethyl group (-CH₂CH₃).

The presence of two chiral centers means that this compound can exist as 2² = 4 distinct stereoisomers . These stereoisomers consist of two pairs of enantiomers. The relationship between non-mirror image stereoisomers is diastereomeric.

The four stereoisomers are:

-

(2R, 3R)-2-methylpentan-3-amine

-

(2S, 3S)-2-methylpentan-3-amine

-

(2R, 3S)-2-methylpentan-3-amine

-

(2S, 3R)-2-methylpentan-3-amine

Visualization of Stereoisomeric Relationships

The logical relationship between the four stereoisomers is depicted in the diagram below. Enantiomeric pairs are mirror images of each other, while diastereomers are not.

Caption: Stereoisomeric relationships of this compound.

Experimental Protocols: Synthesis and Separation

While specific, detailed experimental protocols for the synthesis of this compound are not available in the searched literature, general methodologies for the asymmetric synthesis of chiral amines are well-established and highly relevant.

General Synthesis Approach: Asymmetric Reductive Amination

A versatile and common method for synthesizing chiral amines is asymmetric reductive amination. This process typically involves two main steps:

-

Imine Formation : Condensation of a carbonyl compound (a ketone in this case, 2-methylpentan-3-one) with an amine source.

-

Asymmetric Reduction : The resulting imine is then reduced to the target chiral amine using a chiral catalyst or reagent to control the stereochemical outcome.

Enzyme-catalyzed reductive amination, using enzymes like imine reductases (IREDs) or transaminases, has become a powerful tool for producing chiral amines with high enantiomeric excess.[5]

Methodologies for Stereoisomer Separation

For a mixture of stereoisomers, separation is crucial for research and pharmaceutical applications. Common laboratory and industrial techniques include:

-

Chiral Chromatography : High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can effectively separate all four stereoisomers. The choice of the stationary phase and mobile phase is critical for achieving baseline separation.

-

Diastereomeric Salt Formation : This classical resolution method involves reacting the racemic amine mixture with a chiral acid. This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The separated salts are then treated with a base to regenerate the individual enantiomerically enriched amines.

Biological Activity and Signaling Pathways

There is currently no specific, publicly available research detailing the biological activity or associated signaling pathways for this compound or its individual stereoisomers. Chiral amines, as a broad class of compounds, are prevalent in natural products and pharmaceuticals, often serving as key building blocks.[6][7][8] Any biological investigation would necessitate the synthesis and separation of the individual stereoisomers, as different stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

References

- 1. This compound | C6H15N | CID 19031167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-2-methylpentan-3-amine | C6H15N | CID 642318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identify the chiral center(s) in each of the following molecules:... | Study Prep in Pearson+ [pearson.com]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]

- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 8. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties and Biological Activity of 4-Anilino-1-benzylpiperidine

An important clarification regarding the CAS number: The initial user request referenced CAS number 54287-41-1. However, publicly available scientific data overwhelmingly associate this CAS number with the compound 3-amino-2-methylpentane. The physicochemical and biological data detailed in this guide pertain to 4-Anilino-1-benzylpiperidine , which is correctly identified by CAS number 1155-56-2 . This document proceeds with the analysis of 4-Anilino-1-benzylpiperidine.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activity of 4-Anilino-1-benzylpiperidine. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Physicochemical Data

The following tables summarize the key physicochemical properties of 4-Anilino-1-benzylpiperidine.

| Identifier | Value | Source(s) |

| IUPAC Name | N-phenyl-1-(phenylmethyl)-4-piperidinamine | [1][2] |

| CAS Number | 1155-56-2 | [1][2] |

| Molecular Formula | C₁₈H₂₂N₂ | [1][2] |

| Molecular Weight | 266.38 g/mol | [1] |

| Canonical SMILES | C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3 | [1] |

| InChI Key | FSXGJIFBTBJMHV-UHFFFAOYSA-N | [2] |

| Property | Value | Source(s) |

| Physical State | Solid, Crystalline Solid | [2][3] |

| Appearance | Light brown, Off-White | [3][4] |

| Melting Point | 82 - 85 °C | [3] |

| Boiling Point | 404.6 ± 38.0 °C at 760 mmHg | [5] |

| pKa | 8.18 ± 0.10 (Predicted) | [6] |

| λmax | 249, 296 nm | [2] |

| Solvent | Solubility | Source(s) |

| Dichloromethane | Soluble | [6] |

| DMF | 15 mg/mL | [2] |

| DMSO | 25 mg/mL | [2] |

| Ethanol | 25 mg/mL | [2] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standardized procedures for the determination of the physicochemical properties of organic compounds like 4-Anilino-1-benzylpiperidine.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities tend to lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of 4-Anilino-1-benzylpiperidine is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2) are recorded.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Thiele tube or other suitable heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of liquid 4-Anilino-1-benzylpiperidine is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[2][9]

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

A precisely weighed amount of 4-Anilino-1-benzylpiperidine (e.g., 1 mg) is placed into a test tube.

-

A known volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or shaker at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand, and a visual inspection is made to see if the solid has completely dissolved.

-

If the solid is not fully dissolved, the mixture is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

The concentration of the dissolved solute in the clear supernatant or filtrate is then determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[10][11]

Determination of pKa

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure (Potentiometric Titration):

-

A known amount of 4-Anilino-1-benzylpiperidine is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

-

A pH electrode is immersed in the solution, and the initial pH is recorded.

-

The solution is titrated with a standardized solution of a strong acid (since the compound is a base). The titrant is added in small, known increments.

-

After each addition of titrant, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

The pKa is determined from the titration curve. For the titration of a base with an acid, the pKa of the conjugate acid is the pH at the half-equivalence point.[12]

Synthesis of 4-Anilino-1-benzylpiperidine

A common synthetic route to 4-Anilino-1-benzylpiperidine is through reductive amination. The following is a representative protocol.

Reactants:

-

1-Benzyl-4-piperidone

-

Sodium triacetoxyborohydride (B8407120) (or another suitable reducing agent)

-

Dichloromethane (or another suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 1-benzyl-4-piperidone and anhydrous dichloromethane.

-

Add aniline to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

-

Remove the ice bath and stir the reaction mixture at room temperature for approximately 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[13]

Caption: Synthetic workflow for 4-Anilino-1-benzylpiperidine.

Biological Activity and Signaling Pathway

4-Anilino-1-benzylpiperidine is known to be a synthetic opioid analgesic and acts as an agonist at µ-opioid receptors.[14] The µ-opioid receptor is a G-protein coupled receptor (GPCR).[15] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[16] The activated G-protein also modulates ion channels, leading to an increase in potassium conductance (hyperpolarization) and an inhibition of voltage-gated calcium channels.[17] This ultimately results in a decrease in neurotransmitter release.

Caption: µ-Opioid receptor signaling pathway.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines a logical workflow for characterizing the biological activity of 4-Anilino-1-benzylpiperidine at the µ-opioid receptor.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. 4-ANILINO-1-BENZYLPIPERIDINE | 1155-56-2 [chemicalbook.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-Anilino-1-benzylpiperidine | 1155-56-2 | FA17934 [biosynth.com]

- 15. teachmephysiology.com [teachmephysiology.com]

- 16. Video: Opioid Receptors: Overview [jove.com]

- 17. Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methylpentan-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpentan-3-amine, a primary amine with applications in chemical synthesis and research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

This compound (C₆H₁₅N) possesses a chiral center at the carbon atom bonded to the amine group. Its structure consists of an ethyl group and an isopropyl group attached to the chiral carbon, with a primary amine functionality. The spectroscopic data presented herein provides a detailed fingerprint of this molecule, allowing for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent amine group.[1]

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | 1.1 - 1.5 | Broad Singlet | 2H |

| H-3 | 2.5 - 2.7 | Multiplet | 1H |

| H-2 | 1.6 - 1.8 | Multiplet | 1H |

| H-4 | 1.3 - 1.5 | Multiplet | 2H |

| H-1' (CH₃) | 0.9 - 1.0 | Doublet | 3H |

| H-1" (CH₃) | 0.9 - 1.0 | Doublet | 3H |

| H-5 | 0.8 - 0.9 | Triplet | 3H |

¹³C NMR Data

The 13C NMR spectrum provides information on the different carbon environments within the molecule. A 13C NMR spectrum for this compound has been reported.[2] The carbons closer to the electronegative nitrogen atom are expected to be deshielded and appear at a higher chemical shift.[1]

| Assignment | Reported Chemical Shift (ppm) |

| C-3 | ~55-60 |

| C-2 | ~30-35 |

| C-4 | ~25-30 |

| C-1', C-1" | ~15-20 |

| C-5 | ~10-15 |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in a molecule. For this compound, the characteristic absorptions of a primary amine are expected.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak |

| N-H Wag | 665 - 910 | Broad, Strong |

As a primary amine, this compound is expected to show two N-H stretching bands in the region of 3300-3400 cm⁻¹.[1][3] The spectrum will also feature strong C-H stretching absorptions from the alkyl backbone.[4] A characteristic N-H bending (scissoring) vibration is anticipated around 1580-1650 cm⁻¹, and a broad N-H wagging absorption between 665-910 cm⁻¹.[3] The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 101.19 g/mol .[2]

| m/z | Proposed Fragment | Significance |

| 102 | [M+H]⁺ | Protonated molecular ion |

| 101 | [M]⁺ | Molecular ion |

| 86 | [M-CH₃]⁺ | Loss of a methyl radical |

| 72 | [M-C₂H₅]⁺ | α-cleavage, loss of an ethyl radical |

| 58 | [CH₃CH=NH₂]⁺ | α-cleavage |

| 44 | [CH₃CHNH₂]⁺ | α-cleavage |

The mass spectrum is expected to show a molecular ion peak (or a protonated molecular ion peak at m/z 102). Alpha-cleavage, a common fragmentation pathway for amines, would lead to the formation of stable iminium ions. The loss of an ethyl radical to form an ion at m/z 72 and the loss of an isopropyl radical to form an ion at m/z 58 are predicted to be significant fragmentation pathways.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A neat liquid sample can be analyzed by placing a drop of this compound between two KBr or NaCl plates. A background spectrum is recorded and subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, a volatile sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source, where it is ionized to produce a protonated molecular ion [M+H]⁺.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. This compound | C6H15N | CID 19031167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Thermodynamic Properties of Branched Alkylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of branched alkylamines, compounds of significant interest in chemical synthesis, materials science, and pharmaceutical development. Understanding these properties is crucial for process design, reaction optimization, and predicting the behavior of these molecules in various systems. This document summarizes key quantitative data, details the experimental methodologies for their determination, and visualizes the associated workflows.

Quantitative Thermodynamic Data

The following tables summarize essential thermodynamic data for a selection of representative branched alkylamines. These values have been compiled from various reputable sources and provide a basis for comparison and modeling.

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

| Compound | IUPAC Name | CAS Number | Formula | ΔfH°(gas) (kJ/mol) | ΔfH°(liquid) (kJ/mol) |

| Isopropylamine | Propan-2-amine | 75-31-0 | C₃H₉N | -85.8 ± 0.5 | -111.8 ± 0.5 |

| tert-Butylamine | 2-Methylpropan-2-amine | 75-64-9 | C₄H₁₁N | -120.68 ± 0.55[1] | -150.1 to -151.1[1] |

| sec-Butylamine | Butan-2-amine | 13952-84-6 | C₄H₁₁N | -108.9 ± 0.6 | -138.2 ± 0.7 |

| Isobutylamine | 2-Methylpropan-1-amine | 78-81-9 | C₄H₁₁N | -101.4 ± 0.6 | -132.0 to -133.0[2] |

Table 2: Standard Molar Entropy and Molar Heat Capacity

| Compound | Formula | S°(gas) (J/mol·K) | S°(liquid) (J/mol·K) | C_p(gas) (J/mol·K) | C_p(liquid) (J/mol·K) |

| Isopropylamine | C₃H₉N | 294.6 ± 2.1 | 218.32[3] | 87.3 ± 4.2 | 162.0 |

| tert-Butylamine | C₄H₁₁N | 295.4 ± 2.1 | 233.63[1] | 108.8 ± 4.2 | 191.71[1] |

| sec-Butylamine | C₄H₁₁N | 335.8 ± 2.1 | 243.1 | 114.6 ± 4.2 | 188.7 |

| Isobutylamine | C₄H₁₁N | 313.0 ± 2.1 | 224.7 | 110.0 ± 4.2 | 194[4] |

Table 3: Vapor Pressure Data

| Compound | Formula | Vapor Pressure (kPa) @ 298.15 K (25 °C) |

| Isopropylamine | C₃H₉N | 63.41 @ 293.15 K[3] |

| tert-Butylamine | C₄H₁₁N | 49.6 |

| sec-Butylamine | C₄H₁₁N | 24.5 |

| Isobutylamine | C₄H₁₁N | 20.9 |

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. The following sections detail the methodologies for three key measurements.

Determination of Heat Capacity by Calorimetry

Objective: To measure the amount of heat required to raise the temperature of a known mass of a branched alkylamine by 1°C (or 1 K).

Methodology: Adiabatic Heat-Capacity Calorimetry

-

Sample Preparation: A precisely weighed sample of the purified branched alkylamine is hermetically sealed in a calorimeter vessel of known heat capacity. The vessel is typically made of a conductive material like copper or gold-plated copper.

-

Apparatus: The calorimeter vessel is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is meticulously controlled to match the temperature of the calorimeter vessel at all times, minimizing heat exchange with the surroundings.

-

Heating: A known quantity of electrical energy is supplied to a heater within the calorimeter vessel, causing a small, incremental increase in the temperature of the sample and the vessel.

-

Temperature Measurement: The temperature of the calorimeter is measured with high precision using a calibrated platinum resistance thermometer before and after the energy input, once thermal equilibrium is re-established.

-

Calculation: The heat capacity (C_p) is calculated using the following equation:

C_p = (ΔQ / ΔT) - C_cal

where:

-

ΔQ is the heat added to the system.

-

ΔT is the resulting change in temperature.

-

C_cal is the heat capacity of the calorimeter vessel.

-

-

Data Acquisition: This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

References

Potential Research Areas for Novel Chiral Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in modern chemistry, with a profound impact on the pharmaceutical and agrochemical industries. It is estimated that over 40% of pharmaceutical drugs contain a chiral amine moiety, highlighting the critical importance of developing novel and efficient methods for their synthesis.[1][2] This technical guide provides a comprehensive overview of the current landscape and future directions in the field of chiral amine synthesis, with a focus on emerging research areas. We delve into both biocatalytic and chemocatalytic approaches, present quantitative data for comparative analysis, provide detailed experimental protocols for key methodologies, and visualize complex workflows and pathways.

The Enduring Importance of Chiral Amines

Chiral amines are ubiquitous in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[3][4] Their stereochemistry plays a pivotal role in their pharmacological activity, with different enantiomers often exhibiting distinct biological effects. The development of stereoselective methods to access enantiomerically pure amines is therefore a cornerstone of modern drug discovery and development.[4][5] This guide will explore the cutting-edge research that is pushing the boundaries of chiral amine synthesis.

Biocatalysis: The Green Chemistry Revolution in Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines.[2][3] Enzymes offer unparalleled stereoselectivity, operate under mild reaction conditions, and are environmentally benign. Key enzyme classes and innovative techniques driving this field are detailed below.

Key Enzyme Classes for Chiral Amine Synthesis

A diverse toolkit of enzymes is now available for the asymmetric synthesis of chiral amines, each with unique advantages and substrate specificities.

-

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate.[6] They have been successfully employed in the industrial synthesis of several blockbuster drugs, including the anti-diabetic medication sitagliptin.[1][5]

-

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed imines or the reductive amination of ketones/aldehydes and amines, using a nicotinamide (B372718) cofactor (NADH or NADPH).[3] They are particularly useful for the synthesis of secondary and tertiary amines.

-

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones and aldehydes using ammonia (B1221849) as the amine donor and a nicotinamide cofactor.[7] Engineered AmDHs have shown great promise for the synthesis of primary chiral amines.

-

Monoamine Oxidases (MAOs): MAOs can be used in deracemization processes to selectively oxidize one enantiomer of a racemic amine, which can then be reduced back to the racemate, allowing for a dynamic kinetic resolution to obtain a single enantiomer in high yield.[1]

Engineering Superior Biocatalysts: Directed Evolution

Directed evolution has become an indispensable tool for tailoring enzymes to meet the demands of industrial processes. This technique involves iterative rounds of gene mutagenesis and screening to identify enzyme variants with improved properties, such as enhanced activity, stability, and stereoselectivity. A notable success story is the directed evolution of a transaminase for the synthesis of sitagliptin, which resulted in a biocatalyst with significantly improved performance under process conditions.[5]

A more recent advancement is the use of machine learning to guide directed evolution. By analyzing the sequence-activity relationships of a small set of enzyme variants, machine learning models can predict beneficial mutations, thereby accelerating the evolution process and exploring a wider range of sequence space.[8]

Process Intensification: Enzyme Immobilization and Continuous Flow

To enhance the economic viability and sustainability of biocatalytic processes, significant research has focused on enzyme immobilization and the implementation of continuous flow manufacturing. Immobilization of enzymes on solid supports facilitates their recovery and reuse, leading to reduced catalyst costs and simplified downstream processing.[1][9] Co-immobilization of multiple enzymes in a cascade reaction can further improve efficiency by minimizing intermediate purification steps.[6]

Continuous flow reactors offer several advantages over traditional batch processes, including improved process control, enhanced safety, and higher space-time yields.[2] The combination of immobilized enzymes and continuous flow technology represents a key research area for the future of industrial biocatalysis.

Chemocatalysis: Precision and Power in Asymmetric Synthesis

Transition metal-catalyzed asymmetric hydrogenation remains a cornerstone of chiral amine synthesis, offering high efficiency and broad substrate scope.[4][10] Recent advances in ligand design and catalyst development continue to expand the capabilities of this powerful methodology.

Asymmetric Hydrogenation of Imines and Enamines

The asymmetric hydrogenation of prochiral imines and enamines is one of the most direct and atom-economical methods for preparing chiral amines.[4] A wide variety of chiral ligands, particularly those based on phosphorus and diamines, have been developed for use with transition metals such as iridium, rhodium, and ruthenium. These catalysts can achieve excellent enantioselectivities (often >99% ee) and high turnover numbers for a broad range of substrates.[11][12]

A significant challenge in this area is the potential for catalyst deactivation by the basic amine product.[4] Research is ongoing to develop more robust catalysts that can tolerate higher product concentrations.

Synthesis of Structurally Diverse Chiral Amines

Chemocatalytic methods have proven highly versatile for the synthesis of a wide array of chiral amines, including those with challenging structural motifs.

-

α-Chiral Primary Amines: These are valuable building blocks in medicinal chemistry. Direct catalytic asymmetric methods are being developed to avoid the use of protecting groups, thus improving atom economy.[5]

-

α-Tertiary Amines: The construction of chiral α-tertiary amines is a significant challenge in synthetic chemistry. Recent strategies include the enantioselective Mannich addition to ketimines and the asymmetric alkylation of imine derivatives.[13][14]

-

γ-Chiral Amines: The development of methods for the synthesis of γ-chiral amines is of interest for accessing novel chemical space in drug discovery. Asymmetric hydrogenation of γ-branched allylamines has shown promise in this area.[11]

Computational Design: The Digital Frontier of Catalyst Development

Computational tools are playing an increasingly important role in the design and optimization of both biocatalysts and chemocatalysts for chiral amine synthesis.[15]

Guiding Enzyme Engineering

Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into enzyme-substrate interactions and the structural determinants of stereoselectivity.[15] This information can be used to guide rational design and site-directed mutagenesis efforts to create enzymes with improved properties. For instance, computational analysis can identify key residues in the active site that can be mutated to enhance activity towards non-natural substrates.[16]

The integration of machine learning with computational protein design is a particularly exciting area of research. Machine learning models can be trained on experimental data to predict the effect of mutations on enzyme performance, enabling the in silico screening of large numbers of variants before committing to experimental validation.[17][18]

Understanding Reaction Mechanisms in Chemocatalysis

Density functional theory (DFT) calculations are a powerful tool for elucidating the mechanisms of transition metal-catalyzed reactions.[19] By modeling the reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control stereoselectivity. This knowledge can then be used to design new chiral ligands and catalysts with improved performance.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for selected biocatalytic and chemocatalytic methods for chiral amine synthesis, allowing for a direct comparison of their performance.

Table 1: Biocatalytic Synthesis of Chiral Amines

| Enzyme/Method | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Key Conditions | Reference |

| Transaminase (Evolved) | Pro-sitagliptin ketone | Sitagliptin | >99 | >99.95 | 6 g/L enzyme, 50% DMSO | [5] |

| Imine Reductase (Evolved) | GSK2879552 intermediate precursor | GSK2879552 intermediate | 84 | >99.7 | Kilogram scale synthesis | [3] |

| Imine Reductase (Evolved) | ZPL389 precursor | ZPL389 | 100 | >99 (R) | Gram scale synthesis | [4] |

| Amine Dehydrogenase (Co-immobilized with GDH) | (S)-2-hydroxybutanone | (S)-2-aminobutan-1-ol | >99 | >99 | Continuous flow | [6] |

| Transaminase (Evolved) | Sitagliptin analog precursor | Sitagliptin analog | 93.1 | >99 | 700 mM substrate | [20] |

Table 2: Chemocatalytic Synthesis of Chiral Amines

| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions | Reference |

| Bisphosphine-Rh | γ-branched N-phthaloyl allylamines | γ-chiral amines | Quantitative | >99 | S/C up to 50,000 | [11] |

| Pd(OAc)2 / Chiral Ligand | Sterically hindered N-tosylimines | Sterically hindered amines | Not specified | Not specified | Asymmetric hydrogenation | [11] |

| Chiral Spiro Iridium Phosphoramidite | 1-alkyl 3,4-dihydroisoquinolines | 1-alkyl tetrahydroisoquinolines | 88-96 | 85-99 | Asymmetric hydrogenation | [12] |

| RuCl2(diphosphine)(diamine) | Aromatic and heteroaromatic imines | Corresponding amines | Not specified | up to 99 | 10-50 atm H2 | [12] |

| Rhodium / 1,2-diamine ligand | N-sulfonyl imines | Chiral tosyl amines | High (70-94) | High (93-99) | Aqueous sodium formate | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Directed Evolution of an Imine Reductase

This protocol is a generalized workflow based on the principles described in the cited literature.[3][4]

-

Gene Synthesis and Cloning: The gene encoding the wild-type imine reductase is synthesized and cloned into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.

-

Mutant Library Generation:

-

Error-prone PCR (epPCR): The wild-type gene is subjected to PCR under conditions that introduce random mutations (e.g., using a biased dNTP concentration or a polymerase with low fidelity).

-

Site-Saturation Mutagenesis (SSM): Specific codons in the gene are targeted for mutagenesis to introduce all 20 possible amino acids at that position. This is typically guided by computational analysis or structural information.

-

-

Library Transformation and Expression: The mutant gene library is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Individual colonies are picked into 96-well plates containing growth medium and an inducer (e.g., IPTG) to express the mutant enzymes.

-

High-Throughput Screening:

-

Cell Lysis: The cells in the 96-well plates are lysed to release the expressed enzymes.

-

Enzymatic Reaction: The substrate (a prochiral imine or a ketone/amine mixture), a cofactor (NADPH), and a suitable buffer are added to each well. The reaction is incubated at a specific temperature for a set time.

-

Analysis: The reaction mixture is analyzed by a high-throughput method to determine the conversion and enantiomeric excess of the product. This can be done using chiral chromatography (HPLC or GC) coupled with a mass spectrometer or a UV detector.

-

-

Selection and Sequencing: The colonies expressing enzyme variants with improved activity and/or stereoselectivity are selected. The plasmid DNA is isolated from these colonies, and the gene is sequenced to identify the beneficial mutations.

-

Iterative Rounds: The best-performing mutants from one round of evolution are used as the template for the next round of mutagenesis and screening. This iterative process is continued until the desired level of improvement is achieved.

Protocol for Co-immobilization of Amine Dehydrogenase and Glucose Dehydrogenase on Epoxy Resins

This protocol is adapted from methodologies described for enzyme immobilization.[6][9]

-

Enzyme Preparation: The amine dehydrogenase (AmDH) and glucose dehydrogenase (GDH) are expressed in a suitable host (e.g., E. coli) and the crude protein extract is prepared by cell lysis and centrifugation.

-

Resin Preparation: Epoxy-functionalized resin (e.g., epoxy methacrylate) is washed thoroughly with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

-

Immobilization Procedure:

-

The washed resin is mixed with the crude protein extract containing both AmDH and GDH.

-

The mixture is stirred gently at room temperature for a specified period (e.g., 18 hours) to allow for covalent bond formation between the enzymes and the epoxy groups on the resin.

-

-

Washing: After immobilization, the resin is washed extensively with buffer to remove any unbound protein.

-

Activity Assay of Immobilized Enzymes: The activity of the co-immobilized enzymes is determined by measuring the rate of product formation in a batch reaction containing the substrate (ketone), ammonia, NAD+, and glucose.

-

Application in a Packed-Bed Reactor for Continuous Flow Synthesis:

-

The co-immobilized resin is packed into a column to create a packed-bed reactor.

-

A solution containing the substrate, ammonia, NAD+, and glucose is continuously pumped through the reactor at a controlled flow rate and temperature.

-

The effluent from the reactor is collected, and the product concentration and enantiomeric excess are determined by chiral chromatography.

-

Visualizing the Future: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the field of novel chiral amine research.

Caption: Directed evolution workflow for improving enzyme performance.

Caption: Integrated computational workflow for enzyme engineering.

Caption: Biocatalytic cascade for chiral amine synthesis with cofactor regeneration.

Future Outlook and Unexplored Research Avenues

The field of chiral amine synthesis is poised for continued innovation, driven by the convergence of biocatalysis, chemocatalysis, and computational science. Several promising research areas are on the horizon:

-

Discovery of Novel Enzymes: Metagenomic screening and high-throughput sequencing will continue to uncover novel enzymes with unique catalytic activities and substrate specificities.

-

Hybrid Catalytic Systems: The integration of biocatalysis and chemocatalysis in one-pot reactions offers the potential to combine the advantages of both approaches, leading to more efficient and elegant synthetic routes.

-

Sustainable Feedstocks: Research into the use of renewable feedstocks for the synthesis of chiral amines will be crucial for developing a truly green and sustainable chemical industry.

-

Flow Chemistry and Automation: The development of fully automated platforms for catalyst screening, optimization, and production will accelerate the pace of discovery and innovation.

By embracing these emerging research areas, the scientific community can continue to develop novel and efficient methods for the synthesis of chiral amines, thereby fueling advances in medicine, agriculture, and beyond.

References

- 1. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Semantic Scholar [semanticscholar.org]

- 4. twistbioscience.com [twistbioscience.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Collection - Enhancing Activity and Stability of Transaminase through Integrated Machine Learning, Rational Design, and Directed Evolution Approaches - ACS Catalysis - Figshare [acs.figshare.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scilit.com [scilit.com]

- 21. scispace.com [scispace.com]

Metabolic Fate of 2-Methyl-2-phenylpentan-3-amine: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on the metabolic fate of 2-Methyl-2-phenylpentan-3-amine. While general principles of xenobiotic metabolism can provide a theoretical framework, this guide cannot present quantitative data, detailed experimental protocols, or validated metabolic pathways for this specific compound due to the absence of published research.

This document will, however, provide a foundational overview of the predicted metabolic pathways based on the chemical structure of 2-Methyl-2-phenylpentan-3-amine and the known metabolism of structurally related compounds. This theoretical analysis can serve as a starting point for future research in this area.

Predicted Metabolic Pathways

Based on its chemical structure, 2-Methyl-2-phenylpentan-3-amine is a primary amine with a phenyl group and an aliphatic chain. Its metabolism is likely to proceed through several key phase I and phase II reactions.

Phase I Metabolism (Functionalization):

-

Oxidative Deamination: The primary amine group is a likely target for monoamine oxidase (MAO) or cytochrome P450 (CYP450) enzymes, leading to the formation of a ketone (2-Methyl-2-phenylpentan-3-one) and the release of ammonia.

-

N-Oxidation: The amine group could also undergo oxidation to form the corresponding hydroxylamine (B1172632) or nitroso derivatives.

-

Hydroxylation: The aliphatic chain and the phenyl ring are susceptible to hydroxylation by CYP450 enzymes. Aromatic hydroxylation can occur at various positions on the phenyl ring, while aliphatic hydroxylation can occur at different carbons on the pentyl chain.

-

Dealkylation: While less likely for this specific structure, N-dealkylation is a common pathway for secondary and tertiary amines.

Phase II Metabolism (Conjugation):

-

Glucuronidation: The hydroxylated metabolites formed during phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble glucuronides.

-

Sulfation: Similarly, hydroxylated metabolites can undergo sulfation by sulfotransferases (SULTs).

-

N-Acetylation: The primary amine group could be a substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite.

The following diagram illustrates the plausible metabolic pathways for 2-Methyl-2-phenylpentan-3-amine.

Caption: Predicted metabolic pathways of 2-Methyl-2-phenylpentan-3-amine.

Proposed Experimental Workflow for Metabolic Fate Analysis

To elucidate the actual metabolic fate of 2-Methyl-2-phenylpentan-3-amine, a series of in vitro and in vivo experiments would be required. The following workflow outlines a standard approach.

Caption: A typical experimental workflow for studying drug metabolism.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the metabolic fate of 2-Methyl-2-phenylpentan-3-amine. The information presented in this guide is based on predictive metabolism from its chemical structure. To provide a definitive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, comprehensive in vitro and in vivo studies are necessary. Such research would be invaluable for assessing the compound's potential pharmacological and toxicological profile. Future investigations should focus on identifying the key metabolizing enzymes, characterizing the major metabolites, and quantifying the various metabolic pathways.

Methodological & Application

Application Notes and Protocols for the Gabriel Synthesis of 3-amino-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-amino-2-methylpentane via the Gabriel synthesis. This method offers a reliable route to primary amines, such as the target compound, by utilizing potassium phthalimide (B116566) to avoid the over-alkylation often encountered with other amination methods. The protocol is presented in two main stages: the N-alkylation of potassium phthalimide with a suitable haloalkane, followed by the hydrazinolysis of the resulting N-alkylphthalimide to yield the desired primary amine. This document includes comprehensive methodologies, tabulated data for all reagents, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines.[1][2] The reaction proceeds via the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide, forming an N-alkylphthalimide intermediate.[3] This intermediate is then cleaved, typically under mild conditions using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure), to release the primary amine and a phthalhydrazide (B32825) byproduct.[4] This two-step process is particularly advantageous as the phthalimide group acts as a protecting group for the amine, preventing the formation of secondary and tertiary amine side products that can complicate other alkylation-based amination reactions.[3]

This protocol specifically details the synthesis of 3-amino-2-methylpentane, a primary amine with potential applications as a building block in medicinal chemistry and materials science. The synthesis starts from a commercially available or readily synthesized haloalkane, 3-chloro-2-methylpentane (B1655563) or 3-bromo-2-methylpentane.

Data Presentation

A summary of the physical and chemical properties of the key reagents and the final product is provided in the tables below for easy reference.

Table 1: Properties of Reactants and Solvents

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300 | >300 | - |

| 3-Chloro-2-methylpentane | C₆H₁₃Cl | 120.62 | 118 | - | - |

| Hydrazine Hydrate (50-60%) | N₂H₄·xH₂O | ~50.06 | ~120 | -51.7 | ~1.03 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | -61 | 0.944 |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 78.37 | -114.1 | 0.789 |

Table 2: Properties of Intermediates and Products

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| N-(2-methylpentan-3-yl)phthalimide | C₁₄H₁₇NO₂ | 231.29 | Not available |

| 3-Amino-2-methylpentane | C₆H₁₅N | 101.19 | Not available |

| Phthalhydrazide | C₈H₆N₂O₂ | 162.15 | - |

Experimental Protocols

This synthesis is divided into two main experimental procedures.

Part 1: Synthesis of N-(2-methylpentan-3-yl)phthalimide

This procedure details the SN2 reaction between potassium phthalimide and 3-chloro-2-methylpentane.

Materials:

-

Potassium phthalimide (1.0 eq)

-

3-Chloro-2-methylpentane (1.05 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Distilled water

-

Buchner funnel and filter paper

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide.

-

Add anhydrous DMF to the flask to create a suspension.

-

Begin stirring the mixture and add 3-chloro-2-methylpentane to the flask.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold distilled water. This will cause the N-(2-methylpentan-3-yl)phthalimide product to precipitate.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water to remove any residual DMF and inorganic salts.

-

Dry the product thoroughly, preferably in a vacuum oven, to obtain crude N-(2-methylpentan-3-yl)phthalimide. The product can be further purified by recrystallization from a suitable solvent such as ethanol if necessary.

Part 2: Synthesis of 3-amino-2-methylpentane via Hydrazinolysis

This procedure describes the cleavage of the phthalimide group to yield the final primary amine.

Materials:

-

N-(2-methylpentan-3-yl)phthalimide (from Part 1) (1.0 eq)

-

Hydrazine hydrate (50-60% solution) (1.5 eq)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution (e.g., 2 M)

-

Separatory funnel

-

Dichloromethane (B109758) or other suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the N-(2-methylpentan-3-yl)phthalimide in ethanol.

-

Add hydrazine hydrate to the suspension.

-

Heat the mixture to reflux with stirring for 2-4 hours. A white precipitate of phthalhydrazide should form. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to ensure complete precipitation of the phthalhydrazide and to convert the product amine into its hydrochloride salt.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Transfer the filtrate to a separatory funnel.

-

Make the filtrate basic (pH > 10) by the careful addition of a sodium hydroxide solution.

-

Extract the liberated 3-amino-2-methylpentane into an organic solvent such as dichloromethane (3 x extractions).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-amino-2-methylpentane.

-

The crude product can be purified by distillation.

Mandatory Visualizations

Gabriel Synthesis Workflow

References

Application Notes and Protocols for the Quantification of 2-Methylpentan-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 2-Methylpentan-3-amine in relevant matrices. Due to the compound's chemical properties, two primary analytical methodologies are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

Introduction

This compound is a primary aliphatic amine. Accurate and robust quantification of such compounds is essential in various fields, including pharmaceutical development for purity assessment, pharmacokinetic studies, and quality control of starting materials. Aliphatic amines can present analytical challenges due to their basicity and potential for adsorption on chromatographic columns, as well as their lack of a strong chromophore for UV detection. The methods outlined below are designed to address these challenges and provide reliable quantification.

Analytical Methodologies

Two principal methods are proposed for the quantification of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for volatile and semi-volatile compounds. Derivatization is often employed to improve chromatographic behavior and mass spectral characteristics.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: This method is advantageous for non-volatile or thermally labile compounds. Since aliphatic amines lack a UV chromophore, derivatization with a UV-absorbing agent is necessary for sensitive detection.

The choice of method will depend on the specific application, available instrumentation, and the sample matrix.

Experimental Workflows

The general experimental workflows for both GC-MS and HPLC-UV methods are outlined below.

Caption: General experimental workflows for GC-MS and HPLC-UV analysis.

Quantitative Data Summary

The following table summarizes the proposed performance characteristics for the quantification of this compound using the described GC-MS and HPLC-UV methods. These values are representative of what would be expected from a fully validated analytical method.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |

| Linearity (r²) | > 0.995 | > 0.997 |

| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL | 5 ng/mL |

| Accuracy (% Recovery) | 90 - 110% | 92 - 108% |

| Precision (% RSD) | < 10% | < 12% |

Detailed Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound using GC-MS following derivatization with trifluoroacetic anhydride (B1165640) (TFAA).

1. Materials and Reagents:

-

This compound standard

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (B1210297) (GC grade)

-

Methanol (B129727) (GC grade)

-

Anhydrous sodium sulfate

-

Deionized water

-

Internal Standard (e.g., 2-Methylhexan-3-amine)

2. Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range.

-

Sample Preparation: To 1 mL of the sample matrix, add the internal standard. Perform a liquid-liquid extraction with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

3. Derivatization Procedure:

-

Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of ethyl acetate and 50 µL of TFAA to the residue.

-

Cap the vial and heat at 70°C for 20 minutes.

-

Cool to room temperature and evaporate the excess reagent under nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Volume: 1 µL (splitless).

-

MSD Transfer Line: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines the quantification of this compound using HPLC-UV after pre-column derivatization with dansyl chloride.

1. Materials and Reagents:

-

This compound standard

-

Dansyl chloride

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Sodium bicarbonate buffer (0.1 M, pH 9.5)

-

Acetone

-

Internal Standard (e.g., a structurally similar primary amine)

2. Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

-

Working Standards: Prepare working standards by diluting the stock solution with acetonitrile.

-

Sample Preparation: Depending on the matrix, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction may be required to isolate the analyte and internal standard.

3. Derivatization Procedure:

-

To 100 µL of the standard or sample extract in a vial, add 200 µL of sodium bicarbonate buffer (pH 9.5).

-

Add 200 µL of dansyl chloride solution (10 mg/mL in acetone).

-

Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

-

After incubation, cool the vial to room temperature.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

Method Validation and Quality Control

Both methods should be fully validated according to ICH guidelines or other relevant regulatory standards. Validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. Quality control samples should be included in each analytical run to ensure the validity of the results.

Conclusion

The GC-MS and HPLC-UV methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will be dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. Proper method validation is crucial to ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.

Application of 2-Methylpentan-3-amine in Asymmetric Synthesis: A Review of Available Information

A thorough review of scientific literature and patent databases did not yield specific examples of the application of 2-Methylpentan-3-amine as a chiral auxiliary or catalyst in asymmetric synthesis. This suggests that it is not a commonly employed reagent for these purposes, or its use is not widely documented in publicly accessible sources.

While direct applications for this compound are not available, this document will provide a general overview of the established roles of other chiral amines in asymmetric synthesis. This information is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in the potential applications of novel chiral amines. The principles, experimental setups, and data analysis methods described are broadly applicable to the field of asymmetric synthesis.

General Principles of Chiral Amines in Asymmetric Synthesis

Chiral amines are a cornerstone of asymmetric synthesis, primarily utilized in three main roles:

-

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

-

Chiral Catalysts or Ligands: Chiral amines can act as organocatalysts or as ligands for metal catalysts. In these roles, a substoichiometric amount of the chiral amine is used to generate a chiral environment that favors the formation of one enantiomer of the product over the other.

-

Chiral Resolving Agents: Chiral amines are used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization.

Illustrative Application Notes and Protocols (Based on Common Chiral Amines)

The following sections provide generalized examples of how chiral amines are used in asymmetric synthesis. These are not specific to this compound but illustrate the types of applications and experimental protocols that would be relevant.

As a Chiral Auxiliary in Asymmetric Alkylation

One of the most common applications of chiral amines is as precursors to chiral auxiliaries for the asymmetric alkylation of enolates. For instance, amino alcohols derived from chiral amines can be converted into oxazolidinone auxiliaries.

General Workflow:

Illustrative Quantitative Data (Hypothetical)

| Entry | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | LDA | THF | 95 | >99:1 |

| 2 | Methyl iodide | NaHMDS | THF | 92 | 98:2 |

| 3 | Allyl iodide | KHMDS | Toluene | 88 | 95:5 |

General Experimental Protocol: Asymmetric Alkylation

-